2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(furan-2-yl)methyl]acetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a fused pyrazole-pyridazine core substituted with a 2,4-dimethylphenyl group at position 1, a methyl group at position 4, and a ketone at position 5. The acetamide side chain is functionalized with a furfurylmethyl group. The structure was likely confirmed via spectroscopic methods (e.g., $^1$H NMR, IR, mass spectrometry), as seen in analogous syntheses .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-6-7-18(14(2)9-13)26-20-17(11-23-26)15(3)24-25(21(20)28)12-19(27)22-10-16-5-4-8-29-16/h4-9,11H,10,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAFZQDUAFXUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 405.4 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities. The presence of the furan moiety and an acetamide group may enhance its lipophilicity and influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.4 g/mol |
| Structural Features | Pyrazolo[3,4-d]pyridazine core with furan and acetamide groups |
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains.
- Antitumor Effects : Some pyrazolo[3,4-d]pyridazine derivatives have demonstrated cytotoxicity against cancer cell lines. The specific mechanisms may involve apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Properties : Compounds in this class have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that influence cellular signaling pathways.
Antimicrobial Activity Study
A study conducted by evaluated the antimicrobial activity of various pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to control groups.
Antitumor Activity Assessment
In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Core Heterocycle and Substituent Analysis
Key Observations :
Comparison :
- The target compound’s synthesis likely employs cesium carbonate in DMF (as in ), a milder base compared to K$2$CO$3$ used in pyrazolo-pyridine derivatives .
- Lower yields in imidazo[1,2-a]pyridines (e.g., 19% in ) highlight challenges in multi-step syntheses versus the moderate yields of pyrazolo-pyridazines .
Physicochemical and Spectroscopic Properties
Table 3: Physical and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
